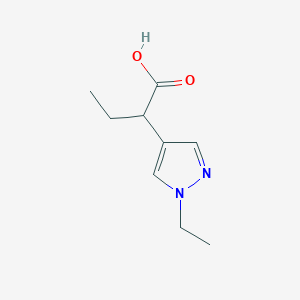

2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid

Description

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(1-ethylpyrazol-4-yl)butanoic acid |

InChI |

InChI=1S/C9H14N2O2/c1-3-8(9(12)13)7-5-10-11(4-2)6-7/h5-6,8H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

KYGYPVIMBVZXHP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN(N=C1)CC)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 1 Ethyl 1h Pyrazol 4 Yl Butanoic Acid

Retrosynthetic Analysis of the 2-(1-Ethyl-1H-pyrazol-4-yl)butanoic Acid Scaffold

A logical retrosynthetic analysis of the target molecule involves two primary disconnections. The first and most apparent disconnection is the C-C bond between the pyrazole (B372694) C4-carbon and the C2-carbon of the butanoic acid chain. This approach simplifies the molecule into a key pyrazole-based intermediate, such as 1-ethyl-1H-pyrazole-4-carbaldehyde , and a two-carbon synthon that can be elaborated into the remainder of the butanoic acid chain.

Classical Organic Synthesis Routes to Pyrazole and Butanoic Acid Moieties

The classical synthesis of this compound can be systematically approached by first forming the pyrazole ring, followed by building the butanoic acid chain at the C4 position.

Formation of the Pyrazole Heterocycle

The construction of the 1-ethyl-4-substituted pyrazole core is a critical phase of the synthesis. A common and effective method for obtaining 4-substituted pyrazoles is the Vilsmeier-Haack reaction. umich.edurasayanjournal.co.in This reaction introduces a formyl group at the C4 position of an N-substituted pyrazole.

The synthesis can commence with the N-ethylation of pyrazole itself, followed by formylation. A more direct route involves the cyclocondensation of a suitable acyclic precursor with ethylhydrazine (B1196685). For instance, the reaction of a 1,3-dicarbonyl equivalent with ethylhydrazine would yield the 1-ethylpyrazole (B1297502) scaffold. Subsequently, the Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), can be used to install the aldehyde functionality at the C4 position, yielding the crucial intermediate, 1-ethyl-1H-pyrazole-4-carbaldehyde . umich.eduresearchgate.netchemicalbook.com This aldehyde serves as the primary building block for the subsequent construction of the butanoic acid side chain.

| Intermediate | Reaction | Reagents | Typical Yield |

| 1-Ethyl-1H-pyrazole | N-Ethylation | Ethyl halide, Base | Good to Excellent |

| 1-Ethyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack Formylation | POCl₃, DMF | Moderate to Good |

Construction and Functionalization of the Butanoic Acid Chain

With the pyrazole-4-carbaldehyde intermediate in hand, the butanoic acid side chain can be constructed through several established carbon-carbon bond-forming reactions. nih.govrsc.orgrsc.orgresearchgate.net

A widely used method is the Knoevenagel-Doebner condensation . tandfonline.comwikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the condensation of the pyrazole aldehyde with malonic acid, typically in the presence of a basic catalyst like piperidine (B6355638) or pyridine. The resulting α,β-unsaturated dicarboxylic acid intermediate readily undergoes decarboxylation upon heating to yield 2-(1-ethyl-1H-pyrazol-4-yl)acrylic acid. Subsequent reduction of the carbon-carbon double bond, for example, through catalytic hydrogenation, affords the final racemic this compound.

Alternative routes include:

Aldol Condensation: Reaction of the pyrazole aldehyde with propanal to form an α,β-unsaturated aldehyde, followed by oxidation of the aldehyde to a carboxylic acid and subsequent reduction of the double bond.

Wittig Reaction: Reaction with a phosphorus ylide derived from an ethyl haloacetate to form an α,β-unsaturated ester, followed by hydrolysis and reduction.

A recent study demonstrated a cascade annulation/ring-opening reaction between hydrazones and dienones, catalyzed by copper(II), to synthesize 4-(pyrazol-4-yl)butanoic acid derivatives, showcasing novel approaches to similar structures. nih.govrsc.orgrsc.orgresearchgate.net

Stereoselective Synthesis Methodologies for the Chiral Center at C2

The C2 position of the butanoic acid chain is a stereocenter, meaning the final product can exist as a racemic mixture of enantiomers. Achieving stereoselectivity is a key challenge in modern organic synthesis. Several strategies can be employed to synthesize a specific enantiomer.

Asymmetric hydrogenation is one of the most efficient methods. nih.govnih.govresearchgate.net This involves the hydrogenation of the α,β-unsaturated acrylic acid precursor (obtained from the Knoevenagel-Doebner reaction) using a chiral transition metal catalyst. Catalysts based on rhodium, ruthenium, or nickel complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, BenzP*) have proven highly effective in delivering α-aryl and α-heteroaryl propionic acids with high enantiomeric excess (ee). nih.govacs.orgnsf.gov

Other potential methods include:

Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid precursor to direct a diastereoselective reaction (e.g., alkylation), followed by cleavage of the auxiliary.

Enzymatic Resolution: Using enzymes, such as lipases or esterases, to selectively resolve a racemic mixture of the ester form of the acid, a technique widely used for producing enantiopure 2-arylpropionic acids. nih.govnih.govresearchgate.net

| Method | Precursor | Key Reagents/Catalyst | Outcome |

| Asymmetric Hydrogenation | 2-(1-ethyl-1H-pyrazol-4-yl)acrylic acid | Chiral Ru, Rh, or Ni complexes (e.g., with BINAP) | High enantiomeric excess (ee) |

| Enzymatic Resolution | Racemic ethyl 2-(1-ethyl-1H-pyrazol-4-yl)butanoate | Lipase or Esterase | Separation of enantiomers |

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comresearchgate.netbenthamdirect.comdergipark.org.tracs.org The synthesis of both the pyrazole ring and the subsequent side-chain functionalization can be significantly enhanced by microwave irradiation.

Pyrazole Formation: The cyclocondensation reaction to form the pyrazole ring often requires prolonged heating with conventional methods. Microwave irradiation can dramatically reduce the reaction time from hours to minutes, often leading to higher yields and cleaner products. mdpi.comresearchgate.netbenthamdirect.com

Knoevenagel Condensation: The Knoevenagel condensation is also highly amenable to microwave assistance. mdpi.comresearchgate.netwisdomlib.orgtandfonline.comfrontiersin.org Studies have shown that the condensation of various aldehydes with active methylene (B1212753) compounds can be completed in minutes under solvent-free conditions or in aqueous media, offering a more sustainable alternative to traditional methods. mdpi.comresearchgate.netresearchgate.net This acceleration is attributed to the efficient and rapid heating of the polar reagents and catalysts by the microwave energy. wisdomlib.org

The use of microwave protocols can significantly streamline the synthesis of this compound, making the process faster and more environmentally benign. acs.org

Ultrasound and Mechanochemical Synthesis Techniques

Modern synthetic chemistry increasingly employs energy-efficient and environmentally benign techniques to drive reactions. Ultrasound and mechanochemistry represent two such powerful "green" chemistry tools that offer significant advantages over conventional heating methods, including accelerated reaction rates, improved yields, and milder reaction conditions. These methods are applicable to the formation of both the pyrazole core and the derivatization of the butanoic acid side chain.

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis (sonochemistry) utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying principle is not the direct interaction of sound waves with molecules, but the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium. This collapse generates localized "hot spots" with transient high temperatures (up to 5000 K) and pressures (up to 1000 atm), leading to a significant enhancement in reaction rates.

For the synthesis of pyrazole derivatives, ultrasound irradiation has been shown to be a valuable alternative to conventional heating. It can promote key steps like cyclocondensation reactions, often leading to shorter reaction times and higher product yields. For instance, the synthesis of 1,5-disubstituted pyrazoles has been achieved in 75-90 minutes under ultrasound irradiation at 60 °C, a significant rate enhancement compared to traditional methods. Similarly, ultrasound has been successfully applied to the synthesis of various carboxylic acid esters, increasing reaction yields by 2-10% and reducing reaction times from hours to minutes. This technique could be applied to both the formation of the pyrazole ring and the esterification of the butanoic acid group for subsequent modifications.

Mechanochemical Synthesis

Mechanochemistry involves the use of mechanical force, typically through grinding or milling, to induce chemical transformations. Ball milling is the most common technique, where reactants are placed in a container with grinding media (balls) and subjected to high-energy agitation. The mechanical energy breaks down crystal lattices, increases surface area, and can directly provide the activation energy for a reaction, often in the absence of a solvent.

This solvent-free approach is a cornerstone of green chemistry. The synthesis of 3,5-diphenyl-1H-pyrazoles via mechanochemical ball milling from chalcones and hydrazines demonstrates the power of this technique. Compared to solvent-based methods, ball milling resulted in shorter reaction times (e.g., 30 minutes), higher yields, and a simpler workup involving only dispersion in water and filtration. jetir.org This methodology avoids the use of potentially hazardous organic solvents and can prevent the formation of undesired by-products that may occur with prolonged heating in solution. jetir.org

Table 1: Comparison of Ultrasound and Mechanochemical Techniques

| Feature | Ultrasound-Assisted Synthesis | Mechanochemical Synthesis (Ball Milling) |

| Energy Source | High-frequency sound waves (>20 kHz) | Mechanical force (grinding, milling) |

| Mechanism | Acoustic cavitation (localized hot spots) | Direct energy transfer, particle size reduction |

| Primary Medium | Liquid (solvent) | Solid-state or liquid-assisted grinding |

| Key Advantages | Reduced reaction times, improved yields, milder bulk temperature | Often solvent-free, high efficiency, simple workup |

| Applicability | Cyclocondensations, esterifications | Condensation reactions, cycloadditions |

Catalytic Methodologies in Pyrazole and Butanoic Acid Formation

Catalysis is fundamental to modern organic synthesis, offering pathways to construct complex molecules with high efficiency and selectivity. The synthesis of this compound can benefit from catalytic methods in both the formation of the pyrazole heterocycle and the manipulation of the butanoic acid functional group.

Catalysis in Pyrazole Ring Formation

The construction of the pyrazole ring system is well-established and can be achieved through various catalytic strategies. A classic method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. This reaction is typically catalyzed by an acid. Green catalysts, such as ammonium (B1175870) chloride, have been effectively used in this context, promoting the reaction in environmentally friendly solvents like ethanol. jetir.org

Transition metals are powerful catalysts for pyrazole synthesis, enabling diverse reaction pathways:

Copper Catalysis: Copper-catalyzed condensation and aerobic oxidative cyclization reactions provide access to a broad range of pyrazole derivatives under mild, often acid-free, conditions at room temperature. organic-chemistry.org

Palladium Catalysis: Palladium catalysts can be used in multi-component coupling reactions to form pyrazole derivatives. For example, a four-component reaction of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazoles. organic-chemistry.org

Silver Catalysis: Silver triflate (AgOTf) has been shown to be a highly effective catalyst for the rapid and regioselective synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones and hydrazines, with reactions completing in as little as one hour at room temperature. mdpi.com

Beyond transition metals, other catalytic systems have been developed. Iodine has been used to catalyze cascade reactions to form 1,4-disubstituted pyrazoles. organic-chemistry.org Furthermore, the use of magnetic ionic liquids like 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]) offers a "green" alternative, acting as a recyclable catalyst for the one-pot, solvent-free synthesis of pyrazole-4-carboxylic acid esters. sid.ir

Catalytic Methodologies for the Butanoic Acid Moiety

The butanoic acid portion of the target molecule can be formed or modified using various catalytic techniques. The most common reaction involving a carboxylic acid is esterification. Fischer esterification, the reaction of a carboxylic acid with an alcohol, is classically catalyzed by a strong acid like sulfuric acid. quora.com For research and industrial applications, solid acid catalysts such as ion-exchange resins (e.g., Dowex 50WX8-400) are often preferred. researchgate.net These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. researchgate.net

Catalytic upgrading of butyric acid to other valuable chemicals, such as 1-butanol (B46404) or butyl butyrate (B1204436), is also an area of significant research. nih.gov This typically involves catalytic hydrogenation or hydrogenolysis using supported metal catalysts, with ruthenium (Ru) and platinum (Pt) showing notable activity. nih.govnih.gov While not a direct synthesis of the target molecule, these methodologies highlight the catalytic reactivity of the butanoic acid group.

Table 2: Selected Catalytic Methodologies

| Target Moiety | Catalyst Type | Example Catalyst | Reaction Type |

| Pyrazole Ring | Green Acid | Ammonium Chloride | Knorr Condensation |

| Pyrazole Ring | Transition Metal | Copper (I/II) Salts | Oxidative Cyclization |

| Pyrazole Ring | Transition Metal | Silver Triflate (AgOTf) | Heterocyclization |

| Pyrazole Ring | Ionic Liquid | [bmim][FeCl4] | Multi-component Reaction |

| Butanoic Acid | Strong Acid | Sulfuric Acid (H₂SO₄) | Fischer Esterification |

| Butanoic Acid | Solid Acid Resin | Dowex 50WX8-400 | Esterification |

| Butanoic Acid | Transition Metal | Supported Ruthenium (Ru) | Hydrogenation |

Purification and Isolation Techniques for Research-Scale Production

The successful isolation and purification of the final product are critical steps in any synthetic workflow. For a molecule like this compound, which possesses both a weakly basic pyrazole ring and an acidic carboxylic acid group, a combination of standard techniques can be employed to achieve high purity on a research scale.

Crystallization and Recrystallization

Crystallization is the most common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial; ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate (B1210297), or mixtures such as ethanol-water. reddit.com For pyrazole carboxylic acids, recrystallization from solvents like tert-butyl methyl ether has also been reported. epo.org

Acid-Base Extraction

The amphoteric nature of the target molecule (containing both acidic and basic sites) can be exploited for purification via acid-base extraction. However, the most practical approach leverages the carboxylic acid functionality. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with a mild aqueous base, such as sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while neutral organic impurities remain in the organic phase. The aqueous layer is then separated and re-acidified with a strong acid (e.g., HCl), causing the pure carboxylic acid to precipitate out. The solid product can then be collected by filtration.

Chromatography

When crystallization or extraction is insufficient, column chromatography is the preferred method for high-purity separation.

Silica (B1680970) Gel Chromatography: This is the most common form of chromatography. A solution of the crude product is loaded onto a column packed with silica gel and eluted with a solvent system (eluent) of appropriate polarity. For a carboxylic acid, it is often necessary to add a small amount of a modifying acid (e.g., acetic acid) to the eluent to suppress the deprotonation of the analyte on the slightly acidic silica surface, which can otherwise lead to poor separation and "tailing" of the product band.

Reversed-Phase Chromatography: For polar compounds that are difficult to purify on silica, reversed-phase chromatography (using a nonpolar stationary phase like C-18 silica) with a polar mobile phase (e.g., acetonitrile/water) can be an effective alternative. researchgate.net

Purification via Salt Formation

A specialized purification technique for pyrazoles involves their conversion into acid addition salts. google.comgoogle.com The crude pyrazole can be dissolved in a suitable solvent and treated with an inorganic acid (e.g., phosphoric acid) or an organic acid (e.g., oxalic acid). google.com This forms a pyrazolium (B1228807) salt, which often has different solubility properties and may readily crystallize, leaving impurities in the mother liquor. The purified salt is then collected and neutralized with a base to regenerate the pure pyrazole compound.

Table 3: Summary of Purification Techniques

| Technique | Principle | Applicability for Target Compound | Key Considerations |

| Recrystallization | Differential solubility at varying temperatures | Primary method for purifying the final solid product | Requires finding a suitable solvent or solvent system |

| Acid-Base Extraction | Partitioning between organic and aqueous phases based on pKa | Highly effective due to the carboxylic acid group | Ensures separation from neutral and basic impurities |

| Column Chromatography | Differential adsorption on a stationary phase | For separating closely related impurities | May require eluent modifiers (e.g., acetic acid) on silica gel |

| Salt Formation | Crystallization of an acid addition salt | Purifies the pyrazole moiety from non-basic impurities | Requires an additional step to neutralize the salt back to the free base |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. A full suite of 1D and 2D NMR experiments would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments and their neighboring protons (spin-spin coupling). Key expected signals include:

A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).

Signals for the two aromatic protons on the pyrazole (B372694) ring.

A quartet and a triplet for the N-ethyl group (-CH₂CH₃).

A multiplet for the chiral proton at the C2 position of the butanoic acid chain.

Multiplets for the diastereotopic protons of the C3 methylene (B1212753) group (-CH₂-).

A triplet for the terminal methyl group (-CH₃) of the butanoic acid chain.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. Expected chemical shifts would be:

A signal for the carbonyl carbon (-COOH) in the 170-180 ppm range.

Signals for the pyrazole ring carbons.

Signals corresponding to the N-ethyl and butanoic acid chain carbons.

2D NMR: Two-dimensional NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl and butanoic acid fragments (e.g., connecting the C2 proton to the C3 methylene protons).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is essential for connecting the disparate fragments, for instance, by showing a correlation from the C2 proton of the butanoic acid to the C4 carbon of the pyrazole ring, and from the N-ethyl protons to the pyrazole ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry.

A hypothetical data table summarizing the kind of information obtained from these experiments is presented below.

Interactive Data Table: Predicted NMR Assignments for 2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyrazole-H3/H5 | ~7.5-7.8 | ~130-140 | C2 (Butanoic), C4 (Pyrazole) |

| Pyrazole-H5/H3 | ~7.5-7.8 | ~130-140 | C4 (Pyrazole), N-CH₂ |

| N-CH₂ (Ethyl) | ~4.1 (quartet) | ~45 | Pyrazole Carbons, N-CH₂CH₃ |

| N-CH₂CH₃ (Ethyl) | ~1.4 (triplet) | ~15 | N-CH₂ |

| C2-H (Butanoic) | ~3.5 (multiplet) | ~40 | C1 (COOH), C3, C4, Pyrazole-C4 |

| C3-H₂ (Butanoic) | ~1.8-2.0 (multiplet) | ~30 | C2, C4, C1 (COOH) |

| C4-H₃ (Butanoic) | ~0.9 (triplet) | ~13 | C2, C3 |

Note: The chemical shifts are estimates based on typical values for similar functional groups and are presented for illustrative purposes only.

The bond connecting the butanoic acid moiety to the pyrazole ring is a single bond, and rotation around it could potentially be hindered. Dynamic NMR studies, involving recording spectra at various temperatures, could reveal information about such rotational barriers. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. As the temperature increases, these signals would broaden and eventually coalesce, allowing for the calculation of the energy barrier to rotation.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula (e.g., C₁₀H₁₆N₂O₂ for the target compound), confirming that the synthesized molecule has the correct atomic composition. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

In tandem MS, the molecular ion is isolated and then fragmented by collision with an inert gas. Analyzing the resulting fragment ions helps to piece together the molecular structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da) or H₂O (18 Da).

Cleavage of the butanoic acid chain: Fragmentation at different points along the alkyl chain would produce a series of characteristic ions.

Fragmentation of the pyrazole ring: The heterocyclic ring can undergo characteristic ring-opening fragmentation pathways.

Isotopic labeling, where specific atoms (like ²H or ¹³C) are incorporated into the molecule, would be a definitive method to confirm these proposed fragmentation pathways.

Interactive Data Table: Plausible Mass Spectrometry Fragments

| m/z Value (Hypothetical) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 196 | [M]⁺ | Molecular Ion |

| 151 | [M - COOH]⁺ | Loss of the carboxyl group |

| 123 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethylene (B1197577) from the ethyl group |

| 95 | [Ethyl-Pyrazole]⁺ | Cleavage of the bond between pyrazole and the butanoic acid chain |

Note: These m/z values are based on predicted fragmentation patterns and are for illustrative purposes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

IR Spectroscopy: The IR spectrum would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Other key peaks would include C-H stretching vibrations (~2850-3000 cm⁻¹), and C=C/C=N stretching vibrations from the pyrazole ring (~1500-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is often complementary to IR. The C=C and C=N bonds of the pyrazole ring would likely give strong Raman signals. The carbonyl stretch would also be visible. Raman is generally less sensitive to the broad O-H stretching modes, making the fingerprint region (below 1500 cm⁻¹) clearer than in the IR spectrum.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While crystallographic studies have been conducted on various pyrazole derivatives, the specific crystal structure, including unit cell dimensions, space group, and detailed intermolecular interactions for the title compound, has not been publicly reported.

To provide context on the crystallographic analysis of related compounds, studies on other pyrazole-containing molecules reveal common structural motifs. For instance, the crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate was determined to be in a triclinic system. nih.govnih.gov In this related structure, the primary intermolecular forces observed were weak C-H···π interactions, which contributed to the formation of a three-dimensional network. nih.govnih.gov

Similarly, investigations into various 4-halogenated-1H-pyrazoles have shown the formation of different supramolecular structures, such as trimeric units and catemeric chains, primarily driven by N-H···N hydrogen bonds. mdpi.com The distances of these hydrogen bonds were found to be comparable across different halogen substituents. mdpi.com Another study on ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate highlighted the presence of intramolecular N-H···O hydrogen bonds and intermolecular C-H···O and C-H···N interactions that dictate the packing in a layered structure. researchgate.net

These examples from related pyrazole derivatives illustrate the types of structural information and intermolecular interactions that X-ray crystallography can reveal. However, without a specific crystallographic study on this compound, a detailed analysis of its solid-state structure and intermolecular interactions remains unavailable. The presence of the carboxylic acid moiety in the target compound would suggest a high likelihood of strong O-H···N or O-H···O hydrogen bonding, which would significantly influence its crystal packing, a feature not present in some of the cited examples.

Further experimental research would be necessary to determine the precise crystallographic parameters and to conduct a detailed investigation of the intermolecular forces governing the solid-state architecture of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties based on the principles of quantum mechanics. These methods provide detailed information about electron distribution, which governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying organic molecules. researchgate.net DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For pyrazole (B372694) derivatives, methods like B3LYP combined with basis sets such as 6-311G(d,p) or 6-31+G(d) are commonly used to yield structural parameters (bond lengths and angles) that are in good agreement with experimental data. nih.gov

Once the geometry is optimized, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Methodology Example |

|---|---|---|---|---|

| Substituted Pyrazole Carboxylic Acid | -6.59 | -0.82 | 5.77 | DFT/B3LYP/6-311G(d,p) |

| Nitro-pyrazole Derivative (E-isomer) | -7.98 | -4.26 | 3.72 | DFT/B3LYP/6-311++G** |

| Furyl-pyrazole Carboxylic Acid | -6.41 | -1.95 | 4.46 | DFT/B3LYP/6-31G(d) |

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. An MEP map illustrates the charge distribution across the molecule's surface. Regions of negative potential (typically colored red) correspond to areas with an excess of electrons (e.g., lone pairs on oxygen or nitrogen atoms) and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient (e.g., hydrogen atoms attached to electronegative atoms) and are prone to nucleophilic attack. For 2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid, the MEP map would likely show a negative potential around the carboxylic acid's oxygen atoms and a positive potential around the acidic hydrogen.

Ab initio methods, such as Hartree-Fock (HF), are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they are valuable for predicting various molecular properties. These methods can be used to calculate total energies, heats of formation, and other thermodynamic quantities. Furthermore, ab initio calculations are frequently used to predict spectroscopic properties. By calculating vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Comparing this theoretical spectrum with an experimental one serves as a crucial tool for structural confirmation.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

While quantum methods are highly accurate, they are computationally intensive. For exploring the vast number of possible conformations of a flexible molecule like this compound, molecular mechanics (MM) is a more efficient approach. eurasianjournals.com MM methods use classical physics (force fields) to calculate the energy of a molecule as a function of its geometry. A conformational analysis can be performed by systematically rotating the molecule's single bonds to map its potential energy surface and identify low-energy, stable conformers. unibo.itbohrium.com These stable conformations found via MM are often then used as starting points for more accurate DFT geometry optimizations. unibo.it

Molecular Dynamics (MD) simulations extend this analysis by introducing time, temperature, and solvent effects. nih.gov An MD simulation calculates the forces on each atom and uses Newton's laws of motion to predict their movements over time, typically on the scale of nanoseconds to microseconds. nih.gov This provides a dynamic view of the molecule's behavior, showing how it flexes, vibrates, and interacts with its environment. For this compound, MD simulations could reveal its preferred conformations in an aqueous solution and the stability of its interactions with other molecules. eurasianjournals.comnih.gov

Molecular Docking Studies and In Silico Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). uomustansiriyah.edu.iqijpbs.com This method is central to drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.govnih.gov

Docking algorithms place the ligand into the active site of the receptor in numerous possible conformations and orientations. Each of these "poses" is assigned a score based on a scoring function that estimates the binding affinity, often expressed in kcal/mol. nih.gov A more negative score typically indicates a more favorable binding interaction. For pyrazole derivatives, docking studies have been used to estimate binding affinities against various enzymes, such as carbonic anhydrases and kinases. nih.govnih.govnih.gov

Beyond the binding score, a crucial part of the analysis involves examining the specific intermolecular interactions between the ligand and the amino acid residues of the receptor. nih.gov These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH of the carboxylic acid) and acceptors (like backbone carbonyls in the protein).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the ethyl group) and nonpolar residues in the receptor.

π-π Stacking: Can occur between the aromatic pyrazole ring and aromatic amino acid residues like Phenylalanine or Tyrosine.

More advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the docked complex to provide a more rigorous calculation of the binding free energy, which often correlates better with experimental data. nih.govtandfonline.com

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Pyrazole Derivative | RET Kinase | -7.14 | Ala807, Leu881, Gly810 | H-bond, Hydrophobic |

| Pyrazole-carboxamide | hCA I | -9.30 | His94, His96, Thr199 | H-bond, van der Waals |

| Pyrazole Hybrid | Tubulin | -8.55 (dG) | Cys241, Leu255, Ala316 | H-bond, Hydrophobic |

| Pyrazole Derivative | CYP17 | -10.40 | Not Specified | Not Specified |

The primary output of a molecular docking study is a predictive 3D model of the ligand-receptor complex. researchgate.net This model visualizes the binding mode, showing precisely how the ligand fits into the active site and which interactions stabilize the complex. This information is invaluable for understanding the structural basis of activity. For example, a docking study might predict that the carboxylic acid group of this compound forms a critical hydrogen bond with a key residue in the target's active site. This prediction can then be used to design new analogs with improved potency by modifying other parts of the molecule to enhance favorable interactions. nih.gov Often, MD simulations are performed on the docked complex to assess the stability of the predicted binding mode over time, adding further confidence to the in silico model. researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Descriptor Derivations

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, including compounds structurally related to this compound, QSAR studies are instrumental in predicting bioactivity and guiding the design of new molecules with enhanced therapeutic potential. These models are built upon a foundation of theoretical molecular descriptors derived from the compounds' computed three-dimensional structures.

Theoretical investigations into pyrazole derivatives often employ a range of computational methods to derive descriptors that encode various aspects of the molecular structure. These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters. Density Functional Theory (DFT) is a frequently utilized quantum chemical method for calculating these molecular descriptors, providing insights into the electronic properties that govern molecular interactions. nih.govnih.gov

A typical QSAR study on pyrazole derivatives involves the development of a model that links these calculated descriptors to an observed biological activity, such as the 50% inhibitory concentration (IC50). nih.govnih.gov The robustness and predictive power of the resulting QSAR model are evaluated through rigorous statistical validation.

Key Statistical Validation Parameters in QSAR Models for Pyrazole Derivatives

| Parameter | Description | Typical Acceptable Value |

| R² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). | > 0.6 |

| q² or R²cv (Cross-validated R²) | A measure of the model's predictive ability, determined through internal validation techniques like leave-one-out (LOO) cross-validation. | > 0.5 |

| Q²ext (External Validation R²) | Assesses the model's ability to predict the activity of an external set of compounds not used in model development. | > 0.5 |

Research on various series of pyrazole derivatives has led to the development of statistically significant QSAR models. For instance, studies on pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors have successfully used 2D-QSAR and 3D-QSAR approaches. nih.govacs.orgijsdr.org In these studies, models were constructed using methods such as stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS). nih.govacs.org

The descriptors identified as significant in these models often relate to the spatial arrangement and electronic character of the molecules. Adjacency distance matrix descriptors, for example, have been shown to influence the EGFR kinase inhibitory activity of 1H-pyrazole-1-carbothioamide derivatives. nih.govacs.org

Examples of Theoretical Descriptors Used in QSAR Studies of Pyrazole Derivatives

| Descriptor Type | Specific Examples | Information Encoded |

| Electronic | HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, Dipole Moment | Reactivity, electrophilicity, nucleophilicity, and polarity |

| Steric | Molecular Volume, Surface Area, Ovality | Size and shape of the molecule, accessibility for binding |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Stability and spontaneity of molecular conformations |

| Topological | Wiener Index, Randić Index | Atomic connectivity and branching |

The ultimate goal of these computational investigations is to create a predictive framework that can virtually screen novel pyrazole-based compounds, thereby prioritizing the synthesis of candidates with the highest probability of exhibiting the desired biological activity. This approach mitigates the time and resources required in the preclinical phases of drug discovery. nih.gov

Structure Activity Relationship Sar and Structural Modification Strategies

Systematic Chemical Modifications of the Butanoic Acid Moiety

The butanoic acid portion of the molecule is a critical pharmacophore, likely involved in key interactions with a biological target. Its length, branching, stereochemistry, and the acidic nature of the carboxyl group are all ripe for modification.

Research on related compounds indicates that both membrane affinity and the depth of penetration into a lipid bilayer can exhibit a nonlinear relationship with alkyl chain length. researchgate.net Activity may increase with chain length up to an optimal point, after which it can dramatically decrease. researchgate.netnih.gov For instance, extending the chain from butanoic to pentanoic acid increases lipophilicity, which might enhance membrane permeability or hydrophobic interactions within a binding site. Conversely, shortening it to propanoic acid could be beneficial if the binding pocket is sterically constrained.

Introducing branching, for example, by creating an isovaleric acid derivative (3-methylbutanoic acid), adds steric bulk. This can improve selectivity for the target protein over others by preventing binding to narrower pockets. However, excessive branching could also hinder optimal binding if the pocket is narrow. nih.gov

Table 1: Hypothetical Modifications of the Butanoic Acid Chain and Their Potential Impact

| Modification | Structure | Rationale for Activity Change |

|---|---|---|

| Parent Compound | 2-(1-Ethyl-1H-pyrazol-4-yl)butanoic acid | Baseline activity and physicochemical properties. |

| Chain Shortening | 2-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid | Decreases lipophilicity; may improve fit in a sterically hindered binding pocket. |

| Chain Lengthening | 2-(1-Ethyl-1H-pyrazol-4-yl)pentanoic acid | Increases lipophilicity; may enhance hydrophobic interactions if the binding pocket has available space. |

| Branching | 3-Methyl-2-(1-Ethyl-1H-pyrazol-4-yl)butanoic acid | Adds steric bulk, potentially increasing selectivity; may disrupt optimal binding pose. |

The alpha-carbon of this compound is a chiral center, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers, designated as (R) and (S). In a chiral biological environment, such as a receptor or enzyme active site, these enantiomers can and often do exhibit different pharmacological activities. nih.govkhanacademy.org

One enantiomer may fit perfectly into the binding site, leading to the desired biological effect, while the other may bind weakly or not at all. khanacademy.org In some cases, the inactive enantiomer can contribute to off-target effects or an increased metabolic load. Therefore, synthesizing and testing each enantiomer separately is a critical step in SAR studies. This "chiral switch" is a common strategy in drug development to produce a more potent and safer medicine with a better therapeutic index. nih.gov The precise three-dimensional arrangement of the ethyl group, the carboxylic acid, the pyrazole (B372694) ring, and the hydrogen atom around the alpha-carbon dictates the molecule's interaction with its chiral target.

The carboxylic acid group is a key functional group, often involved in forming strong electrostatic or hydrogen bond interactions with target proteins. semanticscholar.org However, it can also lead to poor cell permeability and metabolic liabilities, such as the formation of reactive acyl glucuronides. semanticscholar.orgnih.gov Replacing the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties—is a widely used strategy to overcome these drawbacks while maintaining or improving biological activity. drughunter.com

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govcambridgemedchemconsulting.com A 1H-tetrazole, for example, has a similar pKa to a carboxylic acid (around 4.5-4.9) and can act as a hydrogen bond donor and acceptor, thus mimicking its interactions. drughunter.comcambridgemedchemconsulting.comnih.gov However, it is metabolically more stable and can alter the molecule's lipophilicity and membrane permeability. drughunter.com The choice of bioisostere is highly context-dependent, and screening a panel of them is often necessary to find the optimal replacement. nih.gov

Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

| Bioisostere | General Structure | Key Properties & Rationale |

|---|---|---|

| Carboxylic Acid | -COOH | Planar, acidic (pKa ~4.5). Forms strong hydrogen bonds and ionic interactions. Potential for poor permeability and metabolic instability. semanticscholar.org |

| 1H-Tetrazole | -CN4H | Similar acidity (pKa ~4.5-4.9) and planar geometry. Metabolically more stable. Can enhance binding affinity but may have high desolvation energy. drughunter.com |

| Acyl Sulfonamide | -CONHSO2R | Acidic proton on nitrogen. Can modulate pKa and lipophilicity based on the 'R' group. Offers different hydrogen bonding patterns. nih.gov |

| Hydroxamic Acid | -CONHOH | Less acidic than carboxylic acid. Can act as a chelating agent for metal ions in enzyme active sites. researchgate.net |

| 1-Hydroxypyrazole | -C3H2N2OH | Higher pKa values compared to carboxylic acid, which can lead to more efficient tissue permeation. cambridgemedchemconsulting.com |

Elucidation of the Pyrazole Ring's Contribution to Molecular Interactions

The 1-ethyl-pyrazole ring serves as the central scaffold of the molecule. Its substituents dictate the orientation of the butanoic acid chain and can participate in various non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking.

The N1-position of the pyrazole ring is substituted with an ethyl group. This substituent projects into a specific region of the target's binding pocket. Modifying this group allows for the exploration of this space to optimize binding affinity and selectivity.

Varying the alkyl chain length at the N1 position can have a profound effect on receptor binding. nih.gov For instance, replacing the ethyl group with a smaller methyl group would reduce steric hindrance, while a larger propyl or butyl group could access deeper hydrophobic pockets, potentially increasing potency. acs.org Introducing branched alkyl groups (e.g., isopropyl) or cyclic moieties (e.g., cyclopropyl) can introduce conformational constraints that might lock the molecule into a more favorable binding pose. Furthermore, incorporating groups like a difluoroethyl substituent can alter electronic properties and improve metabolic stability. researchgate.net

Table 3: Hypothetical Modifications of the N1-Ethyl Substituent and Their Potential Effects

| N1-Substituent | Rationale for Modification | Potential Impact on Activity |

|---|---|---|

| -CH2CH3 (Ethyl) | Parent compound baseline. | Reference activity. |

| -CH3 (Methyl) | Reduce steric bulk. | May improve fit if the pocket is small. |

| -CH2CH2CH3 (n-Propyl) | Increase lipophilicity and chain length. | Could access a deeper hydrophobic pocket, potentially increasing potency. acs.org |

| -CH(CH3)2 (Isopropyl) | Introduce steric bulk and branching. | May improve selectivity by restricting binding to other targets. |

| -CH2CF3 (Trifluoroethyl) | Alter electronics and block metabolic oxidation. | Can improve metabolic stability and modulate binding interactions. |

The C3 and C5 positions of the pyrazole ring are unsubstituted in the parent compound, offering valuable opportunities for modification. Introducing substituents at these positions can modulate the electronic nature of the ring and create new interaction points with the target. nih.gov

Adding small, electron-donating groups like a methyl group (-CH₃) can increase the basicity of the pyrazole ring. nih.gov Conversely, introducing electron-withdrawing groups such as a chloro (-Cl) or trifluoromethyl (-CF₃) group can decrease basicity and create potential halogen bonding or dipole-dipole interactions. nih.govresearchgate.net

The size of the substituents is also critical. Bulky groups can provide beneficial van der Waals interactions if there is a corresponding pocket, but they can also cause steric clashes that prevent binding. In some molecular scaffolds, placing substituents at both C3 and C5 is necessary to enforce a specific dihedral angle between the pyrazole ring and other parts of the molecule, which can be crucial for maintaining an active conformation. acs.org A systematic exploration of different functional groups at these positions is essential to fully map the SAR. nih.gov

Table 4: Representative Substituent Effects at Pyrazole C3 and C5 Positions

| Position | Substituent | Electronic Effect | Steric Effect | Potential Interaction Type |

|---|---|---|---|---|

| C3 / C5 | -H | Neutral | Minimal | Baseline |

| C3 / C5 | -CH₃ | Electron-donating | Small | Hydrophobic/van der Waals |

| C3 / C5 | -Cl | Electron-withdrawing | Small | Halogen bonding, dipole-dipole |

| C3 / C5 | -OCH₃ | Electron-donating | Medium | Hydrogen bond acceptor |

| C3 / C5 | -CF₃ | Strongly electron-withdrawing | Medium | Dipole-dipole, potential H-bond acceptor (fluorines) |

Bioisosteric Replacements of the Pyrazole Ring System

In medicinal chemistry, the pyrazole ring is a versatile scaffold, but its properties can be fine-tuned through bioisosteric replacement to enhance potency, selectivity, or pharmacokinetic profiles. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The replacement of the pyrazole ring in structures analogous to this compound has been explored with other five-membered heterocycles.

One prominent example of this strategy can be seen in the development of antagonists for the cannabinoid CB1 receptor, where the 1,5-diarylpyrazole motif is a common feature. nih.govacs.org Research in this area has shown that the pyrazole ring can be successfully replaced by other heterocycles such as thiazoles, triazoles, and imidazoles. nih.govacs.org These replacements are designed to mimic the spatial and electronic properties of the pyrazole core. Molecular modeling studies have indicated a significant three-dimensional structural overlap between the parent pyrazole compounds and their imidazole (B134444) bioisosteres. nih.gov

A structure-activity relationship (SAR) study on these analogs revealed a strong correlation between the biological activities of the imidazole and pyrazole series, suggesting that the imidazole ring is an effective bioisostere in that particular context. nih.gov The selection of a bioisostere often depends on the specific biological target and the desired physicochemical properties. For instance, introducing a nitrogen atom into an aromatic ring, as in the case of replacing a phenyl group with a pyridyl group, can increase polarity and reduce metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com Similarly, five-membered heteroaromatic rings like thiophene, furan, and thiazole (B1198619) have been employed as bioisosteres for phenyl groups. cambridgemedchemconsulting.com

The following table summarizes the in vitro antagonist activities of some pyrazole bioisosteres at the human CB1 receptor, illustrating the viability of this approach.

Table 1: Bioisosteric Replacements of a Pyrazole Moiety and Their CB1 Receptor Antagonist Activity

| Compound ID | Heterocyclic Core | R Group | Ki (nM) at hCB1 |

|---|---|---|---|

| 1 (Rimonabant) | Pyrazole | Cl | 7.8 |

| 2 | Thiazole | Cl | 120 |

| 3 | 1,2,4-Triazole | Cl | 250 |

| 4 | Imidazole | Cl | 15 |

Data sourced from studies on cannabinoid receptor antagonists. nih.govacs.org

Linker Region Modifications and Their Conformational Consequences

Studies on other heterocyclic compounds have demonstrated that elongating or rigidifying a linker can significantly impact a molecule's ability to bind to its target. For instance, in a series of 2-amidobenzimidazole derivatives, the introduction of a methylene (B1212753) spacer between a pyrazole moiety and an amide group led to an improvement in inhibitory activity. mdpi.com This enhancement was attributed to the increased flexibility of the side chain, which likely allowed for better adaptation of the inhibitor within the binding site of the target protein. mdpi.com Conversely, more planar and rigid structures in the same study resulted in steric clashes within the binding cavity. mdpi.com

The length of the linker is a critical parameter. Research on glycosylated sugar amino acid foldamers has shown that even a change of just a few atoms in the linker length can dramatically alter the conformational structure of the molecule in solution. nih.gov In the context of this compound, altering the butanoic acid chain could lead to different conformational outcomes. For example, shortening the chain to acetic or propanoic acid would reduce the number of rotatable bonds, leading to a more constrained conformation. Conversely, extending it to pentanoic or hexanoic acid would increase flexibility, potentially allowing the carboxylic acid group to access different binding interactions.

The introduction of conformational constraints within the linker, such as double bonds or cyclic fragments, can also be a valuable strategy. A rigid linker might pre-organize the molecule into a bioactive conformation, which can lead to an increase in binding affinity by reducing the entropic penalty of binding. However, a strained or improperly oriented rigid linker could also prevent the molecule from adopting the necessary conformation for binding. nih.gov

The following table illustrates the impact of linker modification on the inhibitory activity of a series of protein kinase CK1 delta inhibitors, where increased flexibility led to enhanced activity.

Table 2: Effect of Linker Elongation on Inhibitory Activity

| Compound ID | Linker Structure | Structural Flexibility | IC50 (µM) |

|---|---|---|---|

| Compound A | Direct amide bond | Planar/Rigid | > 40 |

| Compound B | Methylene spacer | Increased | 4.21 |

Data adapted from a study on 2-amidobenzimidazole derivatives as CK1 delta inhibitors. mdpi.com

Strategic Derivatization for Probe Development and Conjugation Chemistry

The carboxylic acid group of this compound is a key functional handle for strategic derivatization, enabling the development of molecular probes and facilitating conjugation to other molecules. The synthesis of pyrazole-based fluorescent probes has been an active area of research, with the pyrazole moiety often serving as part of the fluorophore or as a recognition element. mdpi.com

For probe development, the carboxylic acid can be converted into an amide or ester with a fluorescent reporter group. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths. Such probes could be utilized in fluorescence-based assays to study the binding of the parent molecule to its biological target or to visualize its distribution in cellular systems.

In the realm of bioconjugation, the carboxylic acid can be activated to form a reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. This approach is widely used to attach small molecules to larger biological entities for various applications, including targeted drug delivery and the development of antibody-drug conjugates.

Furthermore, the pyrazole ring itself can be a component of a coordination complex that acts as a probe. For instance, a terbium(III) coordination polymer based on a pyrazole-containing ligand has been developed as a fluorescent probe for the detection of quinolone antibiotics. mdpi.com This demonstrates the versatility of the pyrazole scaffold in the design of chemical sensors.

The derivatization of the carboxylic acid can also be used to create tool compounds for target identification and validation studies. For example, the synthesis of pyrazole-based inhibitors of meprin α and β has been achieved through the reaction of pyrazole carboxylic acids with other molecules. nih.gov Similarly, radiofluorinated probes of pyrazol-4-yl-pyridine derivatives have been developed for imaging the muscarinic acetylcholine (B1216132) receptor M4, highlighting the utility of pyrazole derivatives in the development of imaging agents. nih.gov

The following table provides examples of derivatization strategies for pyrazole carboxylic acids and their applications.

Table 3: Derivatization Strategies for Pyrazole Carboxylic Acids

| Starting Material | Derivatization Reaction | Functional Group | Application |

|---|---|---|---|

| Pyrazole-3-carboxylic acid | Reaction with Grignard reagents | Hydroxyalkyl, Vinyl | Synthesis of complex derivatives |

| Pyrazole carboxylic acid | Conversion to acid chloride | Carboxamide | Synthesis of carbonic anhydrase inhibitors nih.gov |

| Pyrazole-containing ligand | Coordination with Tb(III) | Coordination complex | Fluorescent probe for antibiotics mdpi.com |

| Pyrazol-4-yl-pyridine derivative | Radiofluorination | ¹⁸F-labeled compound | PET imaging agent nih.gov |

Biological and Biochemical Interaction Mechanisms Pre Clinical and Mechanistic Focus

In Vitro Enzyme Inhibition and Activation Studies: Mechanistic Characterization

Studies on pyrazole (B372694) analogs have revealed their potential as enzyme inhibitors. The following subsections detail the kinetic characterization of these interactions.

Research into pyrazole-based compounds as inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) has demonstrated their potential as competitive inhibitors. nih.gov In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition is characterized by an increase in the Michaelis-Menten constant (K\u2098) with no change in the maximum velocity (V\u2098\u2090\u2093).

One study identified a pyrazole analog, compound (R)-7q , as a potent inhibitor of DapE with an IC₅₀ of 18.8 \u00b5M. nih.gov Further kinetic analysis confirmed that this compound acts as a competitive inhibitor. nih.gov The inhibition constant (K\u1d62) for (R)-7q was determined to be 17.3 \u00b5M. nih.gov

Table 1: Enzyme Inhibition Data for a Pyrazole Analog against DapE

| Compound | IC₅₀ (\u00b5M) | Inhibition Type | K\u1d62 (\u00b5M) |

|---|

| (R)-7q | 18.8 | Competitive | 17.3 |

Active Site Binding and Allosteric Modulation Investigations

Docking studies of pyrazole-based inhibitors with the DapE enzyme have elucidated key interactions within the active site that are responsible for their inhibitory activity. nih.gov These interactions typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site.

In the context of allosteric modulation, other pyrazole derivatives have been investigated as positive allosteric modulators (PAMs) of receptors, such as the M₄ muscarinic acetylcholine (B1216132) receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that can enhance the affinity and/or efficacy of the endogenous ligand. nih.gov

Receptor Binding and Ligand-Target Recognition in Cell-Free Systems

Cell-free binding assays are crucial for determining the affinity and selectivity of a compound for its molecular target.

Competitive binding assays are used to determine the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor. The affinity is often expressed as the inhibition constant (K\u1d62) or its logarithmic transformation, pK\u1d62. A higher pK\u1d62 value indicates a higher binding affinity.

For a series of pyrazol-4-yl-pyridine derivatives, their binding affinity for the human M₄ muscarinic acetylcholine receptor was quantified. nih.gov These compounds were found to have pK\u1d62 values ranging from 6.3 to 6.5. nih.gov Another complex pyrazole-containing butanoic acid derivative, GSK3008348 , which acts as an inhibitor of the \u03b1v\u03b26 integrin, exhibited a very high affinity with a pK\u1d62 of 11. researchgate.net

Table 2: Receptor Binding Affinities of Pyrazole Derivatives

| Compound/Compound Class | Target Receptor | pK\u1d62 |

|---|---|---|

| Pyrazol-4-yl-pyridine derivatives | M₄ Muscarinic Acetylcholine Receptor | 6.3 - 6.5 |

| GSK3008348 | \u03b1v\u03b26 Integrin | 11 |

Receptor Selectivity Profiling against Related Receptor Subtypes

The selectivity of a compound for its intended target over other related receptors is a critical aspect of its pharmacological profile. The pyrazol-4-yl-pyridine derivatives mentioned above were specifically evaluated for their interaction with the M₄ muscarinic acetylcholine receptor. nih.gov While detailed selectivity data against other muscarinic receptor subtypes (M₁, M₂, M₃, M₅) was not provided in the referenced study, it is a standard practice in drug discovery to profile compounds against a panel of related receptors to assess their selectivity.

Cell-Based Assays for Intracellular Signaling Pathway Elucidation (Mechanistic)

Cell-based assays are instrumental in understanding how a compound's interaction with a receptor translates into a cellular response by modulating intracellular signaling pathways. For pyrazole derivatives acting as PAMs at the M₄ muscarinic acetylcholine receptor, their effect on the signaling of the endogenous ligand, acetylcholine (ACh), was investigated. nih.gov

Increasing concentrations of these pyrazole-based PAMs caused a significant leftward shift in the affinity binding inhibition curve of ACh at the M₄ receptor. nih.gov This indicates that the binding of the PAM increases the affinity of ACh for its binding site. nih.gov It was estimated that the binding of these PAMs could induce a 25- to 50-fold increase in the affinity of ACh for the orthosteric site. nih.gov This enhancement of endogenous ligand affinity is a hallmark of positive allosteric modulation and demonstrates a clear impact on the initial step of the receptor's signaling cascade.

Target Engagement Studies within Cellular Contexts

Direct target engagement studies for 2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid have not yet been reported. For related pyrazole compounds, various cellular targets have been identified. For example, some pyrazole derivatives have been shown to act as inhibitors of enzymes such as cyclooxygenase (COX), which is a key player in inflammation. nih.gov Other studies have utilized techniques like photoaffinity labeling and proteomic analysis to identify protein targets. For instance, a class of pyrazolone (B3327878) compounds was found to directly interact with 14-3-3 proteins, which are involved in neurodegenerative processes. nih.gov Determining the specific intracellular binding partners of this compound will be a critical step in elucidating its mechanism of action.

Analysis of Downstream Signaling Cascades and Gene Expression Modulation

The effect of this compound on downstream signaling pathways and gene expression is currently unknown. Research on other pyrazole-containing molecules has demonstrated their ability to modulate key signaling cascades. For instance, a proteomic study of an imidazo-pyrazole derivative in melanoma cells revealed the downregulation of the Ras-responsive element binding protein 1 (RREB1), a component of the MAPK signaling pathway. nih.gov Future research on this compound would likely involve treating relevant cell lines with the compound and subsequently analyzing changes in protein phosphorylation and gene expression profiles through techniques such as Western blotting, RNA sequencing, and microarray analysis to map its impact on cellular signaling networks.

Pre-Clinical In Vivo Mechanistic Studies in Model Organisms

Specific pre-clinical in vivo studies for this compound have not been documented. However, the broader class of pyrazole derivatives has been extensively studied in various animal models.

Target Validation and Mechanism Probing in Relevant Animal Models

A variety of in vivo models have been used to investigate the mechanisms of different pyrazole compounds. For example, the anti-inflammatory properties of pyrazole derivatives have been assessed using the carrageenan-induced rat paw edema model. nih.govhilarispublisher.com In oncology research, pyrazole-fused compounds have demonstrated antitumor activity in xenograft mouse models of liver cancer and melanoma. nih.gov Should this compound show promise in in vitro assays, similar animal models would be employed to validate its targets and understand its physiological effects.

Identification of Biomarkers for Mechanistic Correlation

The identification of biomarkers is crucial for understanding a compound's mechanism of action and for potential clinical translation. For this compound, no such biomarkers have been identified. In the broader context of pyrazole research, biomarker discovery would be linked to the specific therapeutic area. For an anti-inflammatory pyrazole, this might involve measuring levels of pro-inflammatory cytokines, while for an anticancer agent, it could involve monitoring tumor-specific antigens or signaling proteins.

Metabolic Transformations and Biodegradation Studies Academic Focus

In Vitro Metabolic Stability and Metabolite Identification Using Enzymatic Systems

There are no publicly available studies that have investigated the in vitro metabolic stability of 2-(1-Ethyl-1H-pyrazol-4-yl)butanoic acid in enzymatic systems such as liver microsomes or hepatocytes. Such studies are crucial in early drug discovery to predict a compound's metabolic clearance. nih.gov

No Phase I metabolites of this compound have been characterized. Phase I reactions, typically mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. mdpi.com For other pyrazole-containing compounds, metabolic pathways can include oxidation. mdpi.com However, without specific research, the oxidative, reductive, or hydrolytic metabolites of the target compound are unknown.

There is no information regarding the characterization of Phase II metabolites for this compound. Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, a common pathway for compounds with carboxylic acid groups.

Identification of Specific Enzymatic Pathways Involved in Compound Biotransformation

The specific enzymatic pathways, including the particular cytochrome P450 isoenzymes (e.g., CYP3A4, CYP2C19, CYP2D2), responsible for the biotransformation of this compound have not been identified. Studies on other pyrazole (B372694) derivatives have implicated various CYP enzymes in their metabolism. mdpi.comnih.govresearchgate.net However, these findings cannot be directly extrapolated to the specific compound without dedicated research.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment, Stereoisomer Separation, and Quantitative Analysis.nih.govacs.orgnih.gov

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, offering high-resolution separation of complex mixtures. For "2-(1-Ethyl-1h-pyrazol-4-yl)butanoic acid," various chromatographic techniques are utilized to ensure its quality and to characterize its properties.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., DAD, RI, ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of "this compound." The choice of detector is critical and is dictated by the physicochemical properties of the analyte.

Diode Array Detector (DAD): A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, measures the absorbance of the analyte across a wide range of UV-Vis wavelengths simultaneously. scioninstruments.comctlatesting.com This provides a three-dimensional data set of absorbance, wavelength, and time, which is useful for method development, peak purity assessment, and identification of co-eluting impurities. The pyrazole (B372694) ring in "this compound" is expected to exhibit UV absorbance, making DAD a suitable detector for its analysis. scioninstruments.comctlatesting.com

Refractive Index (RI) Detector: The Refractive Index (RI) detector is a universal detector that responds to the difference in the refractive index between the mobile phase and the analyte. shimadzu.comwiley.com It is particularly useful for compounds that lack a UV chromophore. wiley.com While the pyrazole moiety of the target compound absorbs UV light, an RI detector could be employed in specific applications where universal detection is preferred, or for the analysis of related substances that may lack a chromophore. A key limitation of RI detectors is their incompatibility with gradient elution. shimadzu.com

Evaporative Light Scattering Detector (ELSD): The Evaporative Light Scattering Detector (ELSD) is another universal detector that is compatible with gradient elution. wikipedia.orgpeakscientific.com It works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the non-volatile analyte particles. wikipedia.orgpeakscientific.com This makes it an excellent choice for the analysis of compounds with poor or no UV absorption, such as certain derivatives or degradation products of "this compound." flash-chromatography.comnih.gov The response of an ELSD is dependent on the mass of the analyte, making it suitable for quantitative analysis after appropriate calibration. wikipedia.org

Table 1: Hypothetical HPLC-DAD Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) at 220 nm |

Chiral Chromatography for Enantiomeric Excess Determination

"this compound" possesses a chiral center at the carbon atom bearing the carboxyl group and the pyrazole moiety. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and the determination of enantiomeric excess (e.e.) are of paramount importance. Chiral HPLC is the most widely used technique for this purpose.

The separation of enantiomers is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the resolution of a wide range of chiral compounds, including pyrazole derivatives. nih.govacs.orgnih.govresearchgate.net The chiral recognition mechanism involves interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation between the enantiomers and the chiral selector of the CSP. nih.gov

The choice of mobile phase, which can be normal-phase, polar organic, or reversed-phase, significantly influences the separation. nih.govacs.orgnih.gov For pyrazole derivatives, both normal and polar organic modes have been shown to be effective. nih.govnih.gov

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation of Pyrazole Derivatives

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Methanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 25 °C |

| Detection | UV at 230 nm | UV at 230 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, direct analysis of "this compound" by GC-MS is challenging. Therefore, a derivatization step is necessary to convert the carboxylic acid group into a more volatile ester group. colostate.edugcms.cz

Common derivatization reagents for carboxylic acids include diazomethane, alkyl halides, and silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). colostate.edugcms.cz The resulting volatile derivatives can then be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern of the molecule.

Capillary Electrophoresis for High-Resolution Separations and Microscale Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

For the analysis of "this compound," which is an acidic compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. chromatographyonline.com In CZE, the separation is based on the differences in the charge-to-size ratio of the analytes. The carboxyl group of the target compound will be deprotonated at an appropriate buffer pH, allowing it to migrate in the electric field. CE can also be employed for the separation of chiral compounds by adding a chiral selector to the background electrolyte.

Hyphenated Techniques for Complex Mixture Analysis and On-Line Elucidation

Hyphenated techniques, which combine a separation method with a powerful detection technique like mass spectrometry, are indispensable for the analysis of complex mixtures and for obtaining detailed structural information.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is widely used for the trace analysis of pharmaceuticals in complex biological matrices and for the identification of metabolites. kuleuven.be

In the context of "this compound," LC-MS/MS can be employed to:

Trace Analysis: Quantify low concentrations of the compound in biological fluids such as plasma or urine. This is crucial for pharmacokinetic studies. The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) scan modes provides high selectivity and sensitivity. kuleuven.be

Metabolite Profiling: Identify the metabolites of "this compound" formed in in vitro or in vivo metabolism studies. By comparing the mass spectra of the parent compound and its metabolites, common metabolic transformations such as hydroxylation, oxidation, or conjugation can be identified. researchgate.netnih.govnih.govijpras.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aid in the determination of the elemental composition of the metabolites. thermofisher.com

LC-NMR for Online Structural Elucidation

The hyphenation of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy, known as LC-NMR, represents a powerful analytical tool for the online structural elucidation of compounds in complex mixtures. This technique combines the superior separation capabilities of HPLC with the definitive structure-elucidating power of NMR, making it invaluable in pharmaceutical analysis, natural product research, and metabolite identification. mdpi.com For a target compound such as this compound, LC-NMR can provide crucial information in real-time, confirming its structure and identifying any related impurities or degradation products without the need for prior isolation.

The primary advantage of LC-NMR lies in its ability to acquire detailed structural information on analytes as they elute from the chromatography column. mdpi.com This is particularly useful in the analysis of novel compounds or in situations where reference standards are unavailable. The process involves directing the eluent from the HPLC system through a flow cell within the NMR spectrometer's probe. As the analyte of interest passes through the flow cell, its NMR spectrum is recorded.